molecular formula C22H29N5O3 B2877183 10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione CAS No. 887197-49-1

10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

Cat. No. B2877183
CAS RN: 887197-49-1
M. Wt: 411.506
InChI Key: NYYFFXNIAWKHMD-UHFFFAOYSA-N
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Description

10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.506. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

Research has been conducted on the synthesis and structural characterization of related diazepine compounds, which are crucial for the development of new drugs and materials. For instance, the reactivity of compounds related to curcumin with ethylenediamine under different experimental conditions has been studied, yielding dihydro-1,4-diazepines characterized by NMR spectroscopy and HRMS (Andrade et al., 2015). Similarly, enantioselective deprotonative ring contraction of related diazepine diones has provided an efficient entry to a potentially useful drug scaffold, showcasing the importance of structural modifications in drug design (Antolak et al., 2014).

Novel Heterocycles Design

Innovative approaches to drug design and medicinal chemistry have been demonstrated through the synthesis and characterization of new heterocycles based on diazepinediones. These efforts are aimed at developing compounds with high potential as precursors of drug-like molecules, indicating the broad applicability of diazepine derivatives in medicinal chemistry (Bardovskyi et al., 2020).

Applications in Analytical Chemistry

Diazepine derivatives have also found applications in analytical chemistry. A study describes the synthesis of a 10-hydroxydecahydroacridine-1,8-dione derivative and its use as an indicator in acid-base titration, highlighting the versatility of diazepine-related compounds in analytical methodologies (Pyrko, 2021).

Angiotensin Converting Enzyme (ACE) Inhibitors

The design, synthesis, and evaluation of novel diazepine analogues as potent ACE inhibitors have been explored, indicating the therapeutic potential of these compounds in the treatment of hypertension and cardiovascular diseases. This research underscores the importance of structural analysis and hybridization approaches in the development of new medicinal compounds (Addla et al., 2013).

properties

IUPAC Name

10-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-5-30-17-10-8-16(9-11-17)25-12-6-7-13-26-18-19(23-21(25)26)24(4)22(29)27(20(18)28)14-15(2)3/h8-11,15H,5-7,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYFFXNIAWKHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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